7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a chlorine atom at the 7th position and a propyl group at the 2nd position. The molecular formula of this compound is C8H8ClN3S, and it has a molecular weight of 213.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include heating and the use of catalysts such as phosphorus oxychloride (POCl3) under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: Catalysts such as POCl3 and microwave irradiation are used for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyrimidines, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Uniqueness
7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and fused ring system. The presence of the chlorine atom at the 7th position and the propyl group at the 2nd position confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H8ClN3S |
---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
7-chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3 |
InChI Key |
FABIORQIOTWZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
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